molecular formula C17H23N3O2 B3033703 1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one CAS No. 113933-07-6

1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one

Cat. No. B3033703
Key on ui cas rn: 113933-07-6
M. Wt: 301.4 g/mol
InChI Key: CQMUYWLKEOHLBQ-UHFFFAOYSA-N
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Patent
US04945092

Procedure details

A solution of 14.4 g (60 mmol) of N-[2-(2-oxopyrrolidin-1-yl)-acetoxy]-succinimide and 10.6 g (60 mmol) of 1-benzylpiperazine in 125 ml of dimethylformamide is stirred for 16 hours at 20°. The reaction mixture is concentrated to dryness by evaporation under reduced pressure at 90°. The oily residue is taken up in 250 ml of water, and a solution of 5.4 g of oxalic acid in 5 ml of water is added, and then the whole is stirred in an ice bath. The resulting crystalline oxalate is filtered off with suction, dissolved in 400 ml of water and the pH is adjusted to 9 with concentrated ammonia solution The clear aqueous solution is washed twice with 30 ml of ether each time, the ethereal extracts are discarded and the aqueous layer is concentrated by evaporation under reduced pressure at 70°. The residue is composed of a sticky mass which is stirred into 400 ml of ethanol at 30° and the insoluble matter is filtered off with suction. After concentrating the clear ethanolic filtrate by evaporation, a slightly yellowish oil is obtained. This is boiled in 130 ml of ethyl acetate and filtered while hot, and the filtrate is stirred in an ice bath to complete the reaction. The precipitated crystals are filtered off with suction and dried on a water bath. 1-[2-(2-oxopyrrolidin-1-yl)-acetyl]-4-benzylpiperazine is obtained.
Name
N-[2-(2-oxopyrrolidin-1-yl)-acetoxy]-succinimide
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]N1C(=O)CCC1=O)=O.[CH2:18]([N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O.C(OCC)(=O)C>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([N:28]1[CH2:29][CH2:30][N:25]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:26][CH2:27]1)=[O:10]

Inputs

Step One
Name
N-[2-(2-oxopyrrolidin-1-yl)-acetoxy]-succinimide
Quantity
14.4 g
Type
reactant
Smiles
O=C1N(CCC1)CC(=O)ON1C(CCC1=O)=O
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness by evaporation under reduced pressure at 90°
ADDITION
Type
ADDITION
Details
a solution of 5.4 g of oxalic acid in 5 ml of water is added
FILTRATION
Type
FILTRATION
Details
The resulting crystalline oxalate is filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 400 ml of water
WASH
Type
WASH
Details
is washed twice with 30 ml of ether each time
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous layer is concentrated by evaporation under reduced pressure at 70°
STIRRING
Type
STIRRING
Details
is stirred into 400 ml of ethanol at 30°
FILTRATION
Type
FILTRATION
Details
the insoluble matter is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the clear ethanolic filtrate
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
a slightly yellowish oil is obtained
FILTRATION
Type
FILTRATION
Details
filtered while hot, and the filtrate
STIRRING
Type
STIRRING
Details
is stirred in an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried on a water bath

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCC1)CC(=O)N1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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